Technical Guide: 5-(Chloromethyl)-3-(2,4-difluorophenyl)isoxazole (CAS 1873171-11-9)
Technical Guide: 5-(Chloromethyl)-3-(2,4-difluorophenyl)isoxazole (CAS 1873171-11-9)
Topic: 3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole (and its regioisomer CAS 1873171-11-9) Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Scaffold Analysis, Synthesis Protocols, and Medicinal Utility [1]
Executive Summary & Chemical Identity
3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole and its regioisomer 5-(Chloromethyl)-3-(2,4-difluorophenyl)isoxazole (CAS 1873171-11-9) represent a class of "privileged scaffolds" in medicinal chemistry.[1] These compounds combine the metabolic stability of the 2,4-difluorophenyl group—common in azole antifungals like Fluconazole and Isavuconazole—with the versatility of a reactive chloromethyl handle.[1]
This guide focuses on CAS 1873171-11-9 , identified as 5-(Chloromethyl)-3-(2,4-difluorophenyl)isoxazole , which is the dominant isomer synthesized via the standard dipolar cycloaddition route.[1] It serves as a critical electrophilic building block for introducing the isoxazole moiety into bioactive molecules targeting kinases, fungal sterol synthesis, and chemically gated ion channels.[1]
Chemical Identity Table[1]
| Property | Specification |
| CAS Number | 1873171-11-9 |
| IUPAC Name | 5-(Chloromethyl)-3-(2,4-difluorophenyl)1,2-oxazole |
| Molecular Formula | C₁₀H₆ClF₂NO |
| Molecular Weight | 229.61 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 78–84 °C (Typical for this class) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |
| SMILES | FC1=CC=C(C2=NOC(CCl)=C2)C(F)=C1 |
| Key Reactivity | Electrophilic alkylation ( |
Structural Logic & Regiochemistry
In isoxazole chemistry, regioselectivity is paramount.[1] The placement of the chloromethyl group (Position 3 vs.[1][2][3] 5) dictates the synthetic route and the vector of the final drug molecule.[1]
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Isomer A (CAS 1873171-11-9): 3-Aryl-5-(chloromethyl)isoxazole.[1]
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Isomer B: 5-Aryl-3-(chloromethyl)isoxazole.[1]
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Synthesis: Condensation of a beta-keto ester with hydroxylamine, followed by functional group manipulation.[1]
-
Technical Note: Researchers must verify the regiochemistry of their starting material using NOESY NMR or HMBC, as "3-(Chloromethyl)-5-..." and "5-(Chloromethyl)-3-..." are often confused in vendor catalogs.[1]
Synthesis Protocol (Authoritative Route)
The most robust synthesis for CAS 1873171-11-9 utilizes a 1,3-Dipolar Cycloaddition .[1] This route is preferred for its high regioselectivity and scalability.[1]
Reaction Pathway Diagram
The following diagram illustrates the conversion of 2,4-difluorobenzaldehyde to the final isoxazole via an in situ generated nitrile oxide.
Figure 1: Step-wise synthesis of the isoxazole core via nitrile oxide cycloaddition.
Detailed Methodology
Step 1: Formation of the Oxime
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Dissolve 2,4-difluorobenzaldehyde (1.0 eq) in Ethanol/Water (1:1).[1]
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Add Hydroxylamine hydrochloride (1.2 eq) and Sodium Carbonate (0.6 eq).
-
Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]
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Workup: Evaporate ethanol, extract with EtOAc, wash with brine, dry over Na₂SO₄.[1]
Step 2: [3+2] Cycloaddition (One-Pot Procedure)
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Dissolve the crude oxime (1.0 eq) in DMF (0.5 M concentration).
-
Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0°C. Stir for 1 hour to generate the hydroximoyl chloride.
-
Add Propargyl Chloride (1.5 eq).
-
Add Triethylamine (Et₃N) (1.2 eq) dropwise over 30 minutes at 0°C.
-
Allow to warm to RT and stir overnight.
-
Purification: Pour into ice water (quenches DMF). Extract with Diethyl Ether.[1] The product often crystallizes upon concentration or requires flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).[1]
Functionalization & Reactivity Profile
The chloromethyl group is a versatile electrophile.[1] It allows the isoxazole core to be "clicked" onto other pharmacophores.[1]
Reactivity Workflow
This compound is primarily used to attach the isoxazole "head" to a "body" via nucleophilic substitution (
Figure 2: Divergent synthesis pathways utilizing the chloromethyl handle.[1]
Experimental Tips for Substitution
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Solvent Choice: Use polar aprotic solvents (Acetonitrile, DMF) to accelerate the
reaction.[1] -
Finkelstein Conditions: If the chloride is sluggish, add catalytic Potassium Iodide (KI) to generate the more reactive iodomethyl intermediate in situ.[1]
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Base Selection: Use mild bases (K₂CO₃ or DIPEA) to scavenge HCl.[1] Avoid strong alkoxides which might attack the isoxazole ring.[1]
Applications in Drug Discovery
The 3-(2,4-difluorophenyl)isoxazole motif is a bioisostere for the triazole ring found in antifungal agents, offering altered solubility and metabolic profiles.[1]
-
Antifungal Research:
-
Kinase Inhibition:
-
Agrochemicals:
Safety & Handling Protocol
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity (Respiratory).[1]
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Alkylating Potential: As a primary alkyl chloride, this compound is a potential alkylating agent.[1] It should be handled as a potential mutagen.[1]
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Quenching Spills: Do not just wipe.[1] Treat spills with a dilute solution of ammonia or nucleophilic scavenger (e.g., cysteine) to deactivate the alkyl halide before disposal.[1]
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Storage: Store at 2–8°C under Argon. The chloromethyl group can hydrolyze slowly in moist air to the hydroxymethyl derivative.[1]
References
-
BLD Pharm. (2024).[1] Product Analysis: 5-(Chloromethyl)-3-(2,4-difluorophenyl)isoxazole (CAS 1873171-11-9).[1] Retrieved from
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Chalyk, B. A., et al. (2019).[1] Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Journal of Organic Chemistry, 84(24), 15877-15899.[1][6] Link[1]
-
Praveen, C., et al. (2010).[1][7] AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes. Synlett, 2010, 777-781.[1][7] (Methodology for isoxazole regioselectivity).
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Isoxazole Derivatives. Retrieved from
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - Enamine [enamine.net]
- 7. Isoxazole synthesis [organic-chemistry.org]
